13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

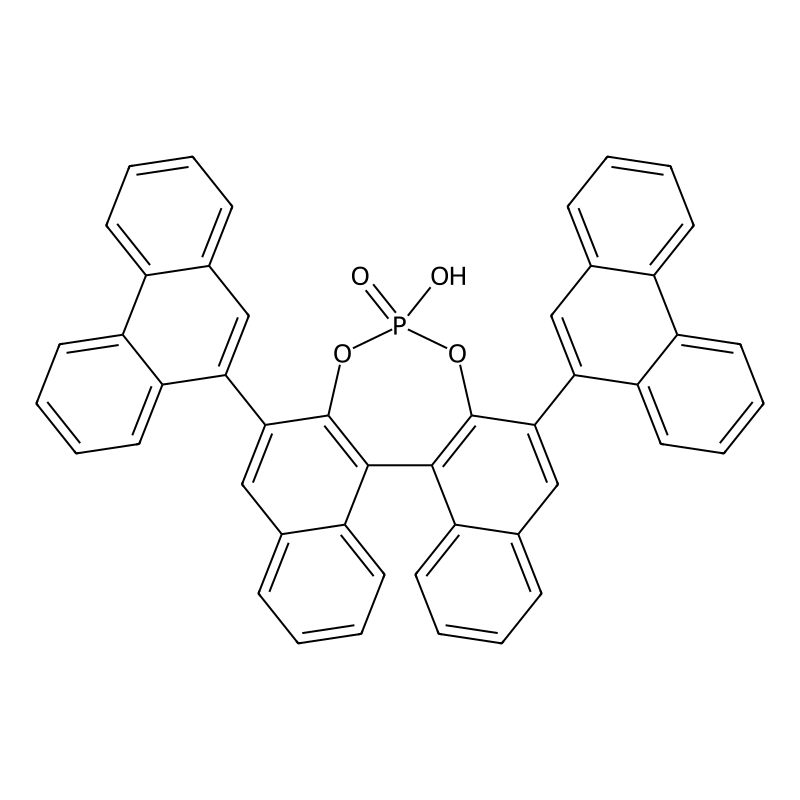

13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic compound characterized by a unique molecular structure that includes multiple phenanthrene units and a phosphorous atom integrated into a polycyclic framework. The compound has a molecular weight of approximately 700.7 g/mol and is identified by the CAS number 864943-22-6. Its intricate structure suggests potential applications in various fields such as materials science and medicinal chemistry due to its unique electronic properties and biological activities.

The chemical reactivity of this compound primarily involves:

- Oxidation and Reduction: The presence of hydroxyl groups suggests susceptibility to oxidation reactions.

- Nucleophilic Substitution: The phosphorous atom may participate in nucleophilic substitution reactions, particularly involving electrophiles.

- Formation of Complexes: Given its structure, it may form coordination complexes with metals or other organic molecules.

These reactions can be influenced by the presence of solvents and the specific conditions under which they occur.

The synthesis of 13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide typically involves multi-step organic synthesis techniques:

- Starting Materials: Phenanthrene derivatives serve as the primary building blocks.

- Phosphorylation: Introduction of the phosphorous moiety through appropriate phosphorylation reactions.

- Cyclization: Formation of the polycyclic structure via cyclization reactions facilitated by catalysts or specific reaction conditions.

- Hydroxylation: Final hydroxylation step to introduce the hydroxyl group at the desired position.

Each step requires careful control of reaction conditions to ensure high yields and purity.

The potential applications of this compound include:

- Pharmaceutical Development: Due to its anticipated biological activities.

- Material Science: As a precursor for developing advanced materials with unique electronic properties.

- Chemical Research: As a reference compound for studying structure-function relationships in related compounds.

Interaction studies are crucial for understanding how this compound interacts with biological systems:

- Protein Binding Studies: Investigating how the compound binds to proteins can reveal its mechanism of action and potential therapeutic targets.

- Cellular Uptake Studies: Understanding how well the compound penetrates cellular membranes can inform its efficacy as a drug candidate.

Such studies are typically conducted using techniques like surface plasmon resonance or fluorescence spectroscopy.

Several compounds share structural similarities with 13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3,3'-bis(9-phenanthryl)-1,1'-binaphthyl 2,2'-diyl hydrogenphosphate | Contains phenanthryl units | Chiral phosphoric acid catalyst |

| (11bR)-2,6-Di-9-phenanthrenyl | Similar phenanthrene units | High purity and enantiomeric excess |

| 4-Hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin | Phosphorus-containing heterocycles | Potential anticancer activity |

These compounds highlight the diversity within this class of molecules while showcasing the unique features of 13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide due to its complex multi-cyclic structure and specific functional groups.

XLogP3

Wikipedia

Dates

Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021